6-Bromo-3-chloro-triazolo[4,3-a]pyridine: A Comprehensive Technical Guide for Advanced Synthesis and Application
6-Bromo-3-chloro-triazolo[4,3-a]pyridine: A Comprehensive Technical Guide for Advanced Synthesis and Application
6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine: A Comprehensive Technical Guide for Advanced Synthesis and Application
CAS Number: 1020036-34-3
Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery
The[1][2][3]triazolo[4,3-a]pyridine core is a cornerstone in contemporary medicinal chemistry, recognized for its versatile pharmacological activities and synthetic tractability. This guide provides an in-depth technical overview of a particularly valuable derivative, 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine. The strategic placement of halogen atoms on this scaffold offers medicinal chemists a powerful tool for tuning physicochemical properties and exploring structure-activity relationships through subsequent functionalization. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, characterization, and potential applications, grounded in established chemical principles and field-proven insights.
Chemical Identity and Physicochemical Properties
6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine is a halogenated heterocyclic compound that serves as a key building block in the synthesis of more complex molecules.[4] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 1020036-34-3 | [4] |
| Molecular Formula | C₆H₃BrClN₃ | [4] |
| Molecular Weight | 232.46 g/mol | [4] |
| Appearance | Solid (predicted) | - |
| Purity | Typically >97% | [4] |
| Predicted XlogP | 2.8 | [5] |
These properties make it an attractive starting material for drug discovery programs, offering a balance of lipophilicity and molecular weight suitable for lead optimization.
Strategic Synthesis: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine can be approached through a logical and well-established synthetic sequence, commencing from readily available pyridine precursors. The following protocol is a scientifically sound pathway derived from established methodologies for the synthesis of related triazolopyridine analogs.[3][6]
Diagram of the Synthetic Pathway
Caption: Proposed synthetic pathway for 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine.
Experimental Protocol
PART 1: Synthesis of 2-Hydrazinyl-5-bromopyridine (Intermediate 1)
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Rationale: The initial step involves the nucleophilic aromatic substitution of a chloro group on the pyridine ring with hydrazine. 2-Chloro-5-bromopyridine is a suitable starting material. The use of excess hydrazine hydrate drives the reaction to completion and also serves as the solvent.[7]
-
Procedure:
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloro-5-bromopyridine (1 equivalent).
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Add hydrazine hydrate (5-10 equivalents) to the flask.
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Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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Slowly add cold water to the mixture to precipitate the product.
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Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-hydrazinyl-5-bromopyridine.
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PART 2: Synthesis of 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine (Final Product)
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Rationale: This step involves the cyclization of the hydrazinylpyridine intermediate to form the fused triazole ring and subsequent chlorination at the 3-position. A one-pot approach using a reagent that can facilitate both acylation and chlorination is efficient. Chloroacetyl chloride can serve this purpose, followed by dehydrative cyclization using a reagent like phosphorus oxychloride (POCl₃).[3]
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydrazinyl-5-bromopyridine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
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Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully add phosphorus oxychloride (POCl₃, 3-5 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine.
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Spectroscopic Characterization: The Analytical Fingerprint
Thorough characterization of the synthesized compound is paramount for confirming its identity and purity. Below are the expected spectroscopic data based on the structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | Three aromatic protons will be observed in the downfield region (typically δ 7.0-9.0 ppm). The coupling patterns (doublets and doublet of doublets) will be consistent with the substitution pattern on the pyridine ring. A reference spectrum for a similar compound, 6-bromo-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylic acid, can provide a useful comparison for the aromatic proton signals.[3] |
| ¹³C NMR | Six distinct signals are expected for the six carbon atoms in the heterocyclic core. The chemical shifts will be influenced by the electronegativity of the nitrogen, bromine, and chlorine atoms. Online prediction tools can provide estimated chemical shifts for comparison with experimental data. |
| Mass Spectrometry (MS) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The predicted monoisotopic mass for the [M+H]⁺ ion is approximately 231.92717 Da.[5] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic rings are expected in the 1600-1400 cm⁻¹ region. C-H stretching vibrations will appear around 3100-3000 cm⁻¹. |
Reactivity and Application in Drug Discovery
The chemical architecture of 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine makes it a highly versatile building block in medicinal chemistry. The two halogen atoms offer orthogonal reactivity, allowing for selective functionalization.
Diagram of Potential Reactions
Caption: Key reaction pathways for the functionalization of 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine.
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Cross-Coupling Reactions at the 6-Position: The bromo substituent is highly amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination. This allows for the introduction of a wide range of aryl, heteroaryl, and amino moieties, which is a common strategy in the optimization of drug candidates.
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Nucleophilic Substitution at the 3-Position: The chloro group at the 3-position of the triazole ring is activated towards nucleophilic displacement. This provides a handle to introduce various nucleophiles, including thiols, alcohols, and amines, further expanding the chemical diversity accessible from this scaffold.
Therapeutic Potential
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. Derivatives of this core have shown promise in a variety of therapeutic areas:
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Kinase Inhibitors: Many kinase inhibitors incorporate fused heterocyclic ring systems like triazolopyridines to interact with the ATP-binding site of kinases. The ability to functionalize both the 6- and 3-positions of the title compound allows for fine-tuning of interactions within the kinase domain to achieve potency and selectivity.
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Central Nervous System (CNS) Agents: The triazolopyridine core is present in several CNS-active drugs. The physicochemical properties of 6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine, such as its predicted lipophilicity, make it a suitable starting point for the design of novel CNS drug candidates.[8] Further derivatization can optimize properties like blood-brain barrier permeability.
Conclusion and Future Outlook
6-Bromo-3-chloro-[1][2][3]triazolo[4,3-a]pyridine is a high-value chemical entity for any research program focused on the discovery of novel small molecule therapeutics. Its robust and scalable synthesis, coupled with the orthogonal reactivity of its two halogen atoms, provides a versatile platform for the rapid generation of compound libraries. The proven track record of the[1][2][3]triazolo[4,3-a]pyridine scaffold in approved drugs and clinical candidates underscores the potential of this particular derivative to contribute to the development of the next generation of medicines. This guide serves as a foundational resource to empower scientists in harnessing the full potential of this powerful chemical tool.
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